molecular formula C25H23N3O3 B3008528 N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-21-6

N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B3008528
CAS RN: 892280-21-6
M. Wt: 413.477
InChI Key: DYUFSMBSAPBIAW-UHFFFAOYSA-N
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Description

The compound “N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also contains amide and ketone functional groups .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule . This typically involves techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the ketone group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would involve how the compound interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-7-9-19(10-8-17)16-26-23(29)20-11-12-21-22(15-20)27-25(31)28(24(21)30)14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFSMBSAPBIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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